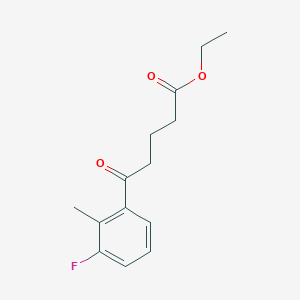

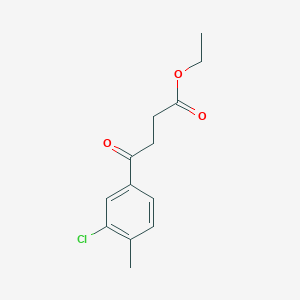

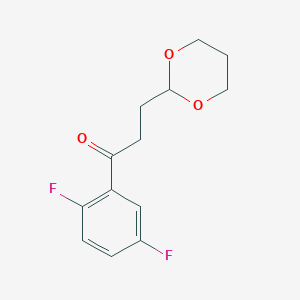

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate reacts rapidly with furan, revealing a highly polar transition state stabilized by a Lewis acid catalyst and polar solvents. This reaction, involving components related to 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, has been explored using density functional theory calculations (Griffith et al., 2006).

Application in Material Science

- A study on crosslinking mixtures of DGEBA and 1,3-dioxan-2-one catalyzed by lanthanide triflates involves the synthesis of a five-membered cyclic carbonate. This research could be relevant for understanding the reactivity and applications of 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone in polymer science (Cervellera et al., 2005).

Photophysics and Polymer Research

- Highly conjugated thiophene derivatives, including compounds related to 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, have been studied for photoinduced electron transfer reactions. This research is significant for the development of cationic polymerization and conjugated polymer formation (Aydoğan et al., 2012).

Liquid Crystalline Materials

- Liquid crystalline materials synthesized with 2,3-difluorophenyl and 1,3-dioxane units, components similar to 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, exhibit wide temperature range smectic A and/or nematic phases. This research contributes to the understanding of mesomorphic properties of similar compounds (Guixiang et al., 2003).

Electroluminescent Devices

- The development of electroluminescent devices often requires materials with specific photo-physical characteristics. Research involving 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, which share structural similarities with 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, contributes to this field (Padalkar et al., 2011).

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXUTWMNGLPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645962 |

Source

|

| Record name | 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone | |

CAS RN |

884504-26-1 |

Source

|

| Record name | 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)